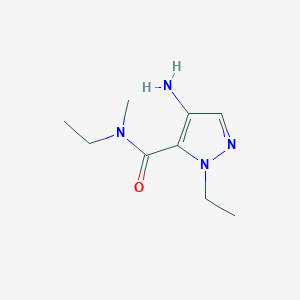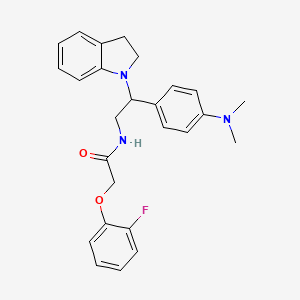
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C26H28FN3O2 and its molecular weight is 433.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
New Synthesis Methods
- Development of Novel Synthesis Techniques : A study by Rádl et al. (2008) describes a new methodology for preparing indole derivatives with a 2-(dialkylamino)-ethyl substituent, applicable to the synthesis of compounds like rizatriptan. This showcases advanced synthesis techniques relevant to N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide (Rádl et al., 2008).
Medical Applications
Antiallergic Potential : Research by Menciu et al. (1999) explores N-(pyridin-4-yl)-(indol-3-yl)acetamides as potential antiallergic agents, which could relate to the antiallergic capabilities of similar compounds (Menciu et al., 1999).
Anticancer, Anti-Inflammatory, and Analgesic Activities : A study by Rani et al. (2014) investigates 2-(substituted phenoxy) acetamide derivatives for their anticancer, anti-inflammatory, and analgesic properties. This research could extend to similar compounds, demonstrating their therapeutic potential (Rani et al., 2014).
Biochemical Research
Antimicrobial Properties : Debnath and Ganguly (2015) synthesized acetamide derivatives to evaluate their antibacterial and antifungal activities. This suggests potential antimicrobial applications for similar compounds (Debnath & Ganguly, 2015).
Metal Ion Recognition and Fluoroionophores : Hong et al. (2012) developed fluoroionophores from derivatives that could chelate metal ions, indicating potential applications in metal ion detection and analysis (Hong et al., 2012).
Chemical Research
Structural Studies and Co-crystal Formation : Karmakar et al. (2009) explored the formation of co-crystals and salts of quinoline derivatives with amide bonds, which is relevant for understanding the structural properties and interactions of similar compounds (Karmakar et al., 2009).
Chemoselective Acetylation in Drug Synthesis : Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol, a step critical in synthesizing antimalarial drugs. This process can be related to the synthesis of acetamide derivatives (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O2/c1-29(2)21-13-11-20(12-14-21)24(30-16-15-19-7-3-5-9-23(19)30)17-28-26(31)18-32-25-10-6-4-8-22(25)27/h3-14,24H,15-18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDHFNAKTSVGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Azidomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2475408.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)
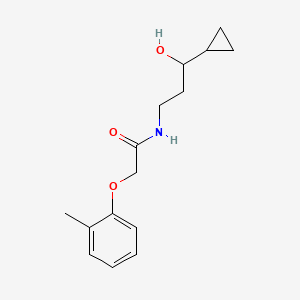
![Ethyl 2-[(4-methoxyphenyl)amino]cyclohex-1-ene-1-carboxylate](/img/structure/B2475413.png)
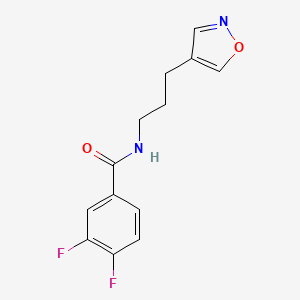
![1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2475417.png)
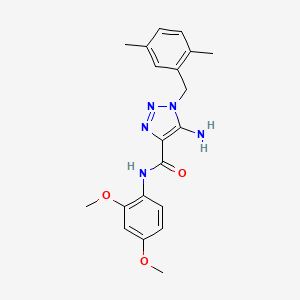
![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)
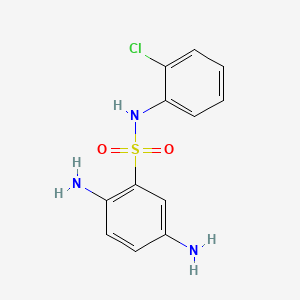


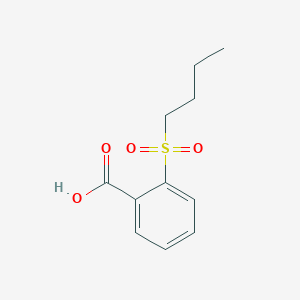
![3-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]quinoline](/img/structure/B2475428.png)
